6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the desired substituents.
For the specific compound , the synthesis may involve the following steps:
- Preparation of the indole core by Fischer indole synthesis.
- Introduction of the 2-(4-Cyclohexylphenoxy)ethyl group through a nucleophilic substitution reaction.
- Formation of the thiadiazolo[3,2-a]pyrimidin-7-one ring system through cyclization reactions involving appropriate precursors.
- Final modifications to introduce the imino and propyl groups.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are developed to ensure that the synthesis can be performed on a large scale while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the imino group could produce the corresponding amine.
Scientific Research Applications
6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may have potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Uniqueness
6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
5824-14-6 |
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Molecular Formula |
C31H33N5O2S |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
6-[[1-[2-(4-cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C31H33N5O2S/c1-2-8-28-34-36-29(32)26(30(37)33-31(36)39-28)19-23-20-35(27-12-7-6-11-25(23)27)17-18-38-24-15-13-22(14-16-24)21-9-4-3-5-10-21/h6-7,11-16,19-21,32H,2-5,8-10,17-18H2,1H3 |
InChI Key |
SVSUDFCFUZEPFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)C6CCCCC6)C(=O)N=C2S1 |
Origin of Product |
United States |
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